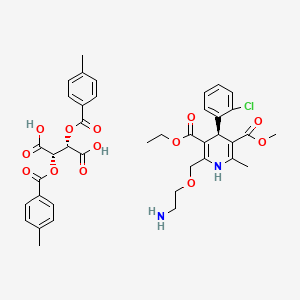

(S)-Amlodipine Di-p-Toluoyl-D-tartrate

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMFRGMUDAJQAA-CJSNSBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747028 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215226-53-1 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Diastereomeric Salt Formation Pathways of S Amlodipine Di P Toluoyl D Tartrate

Precursor Racemic Amlodipine (B1666008) Synthesis Context

Amlodipine, chemically known as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methylpyridine-3,5-dicarboxylate, is a dihydropyridine (B1217469) derivative containing a single chiral center at the C4 position of the dihydropyridine ring. bhu.ac.innih.gov The presence of this asymmetric carbon results in the existence of two enantiomers: (S)-Amlodipine and (R)-Amlodipine. bhu.ac.in

The most common and established method for synthesizing the racemic mixture of amlodipine is based on the Hantzsch dihydropyridine synthesis. researchgate.net This multicomponent reaction typically involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an enamine ester or an ammonia (B1221849) source. researchgate.net This approach provides the core 1,4-dihydropyridine (B1200194) structure of amlodipine in its racemic form, which then serves as the starting material for the chiral resolution process. researchgate.net

Solvent System Design for Selective Crystallization

The choice of solvent is paramount in the success of a diastereomeric resolution. The solvent system must exhibit a significant solubility difference between the two diastereomeric salts to achieve effective separation. The interactions between the solvent and the solutes (the diastereomeric salts) directly impact the selective precipitation process. bhu.ac.in

A variety of non-aqueous and mixed solvent systems have been investigated for the resolution of amlodipine. The selection of an appropriate solvent is critical for industrial-scale production. google.com

Dimethyl Sulfoxide (B87167) (DMSO): DMSO has been widely used as a solvent for the resolution of amlodipine with tartaric acid and its derivatives. google.comresearchgate.netgoogle.com It is a polar aprotic solvent capable of dissolving the amlodipine base and the resolving agent, while facilitating the selective precipitation of one of the diastereomeric salt solvates. google.comgoogle.com

Acetonitrile (B52724)/Isopropanol (B130326): A mixture of acetonitrile and isopropanol has been successfully employed for the formation of the (S)-Amlodipine di-p-toluoyl tartrate diastereomer. bhu.ac.inbhu.ac.in One specific process utilizes a 1:9 v/v ratio of acetonitrile to isopropanol. bhu.ac.in

Dimethylformamide (DMF): DMF, sometimes in combination with water, is another solvent system used in this resolution process. researchgate.netgoogle.comgoogle.com Interestingly, the choice between DMSO and DMF can invert the precipitation preference. While using L-tartaric acid in DMSO preferentially crystallizes the (R)-amlodipine-tartrate, using DMF as the solvent with the same resolving agent can lead to the direct precipitation of the (S)-form of the amlodipine tartrate. researchgate.net

Alcohols: Alcoholic solvents such as methanol (B129727) and ethanol (B145695) are often used for the recrystallization and purification of the initially precipitated diastereomeric salt to achieve higher diastereomeric purity (>99% de). google.comgoogle.com

| Solvent System | Ratio (v/v) | Application | Source |

| Acetonitrile / Isopropanol | 1 / 9 | Formation of (S)-Amlodipine di-p-toluoyl tartrate | bhu.ac.in |

| Dimethyl Sulfoxide (DMSO) | - | Precipitation of amlodipine tartrate solvates | google.comgoogle.com |

| Dimethylformamide (DMF) / Water | 9-13 times volume of amlodipine | Resolution of racemic amlodipine | google.com |

| Methanol / Ethanol | - | Recrystallization to improve diastereomeric purity | google.com |

The selectivity of the crystallization process is governed by the thermodynamic and kinetic properties of the diastereomeric salts in the chosen solvent. Solvent-solute interactions play a crucial role in determining the relative solubilities of the diastereomers. bhu.ac.in

The solvent can influence the conformation of the solute molecules and the stability of the crystal lattice. Polar solvents can form hydrogen bonds and other electrostatic interactions with the diastereomeric salts, affecting their solvation energy. The goal is to identify a solvent where the difference in solvation energy between the two diastereomers is maximized, leading to a larger difference in solubility. For example, the formation of specific solvates, such as a DMSO solvate of the tartrate salt, is essential to the separation method in certain processes. google.comgoogle.com The polarity and hydrogen-bonding capability of the solvent directly impact which diastereomer is less soluble and preferentially crystallizes out of the solution. benthamopenarchives.comresearchgate.net

Process Parameter Optimization for Enantiomeric Resolution

The efficiency and yield of the enantiomeric resolution of (S)-Amlodipine Di-p-Toluoyl-D-tartrate are critically dependent on the careful optimization of several process parameters. These parameters influence the solubility, nucleation, and crystal growth of the diastereomeric salts, thereby dictating the success of the separation.

Effects of Temperature, Concentration, and pH on Diastereomeric Precipitation

The precipitation of the desired (S)-Amlodipine Di-p-Toluoyl-D-tartrate diastereomer is a thermodynamically controlled process, and as such, is highly sensitive to temperature, concentration, and pH.

Temperature: Temperature plays a crucial role in controlling the solubility of the diastereomeric salts. Generally, solubility increases with temperature. Therefore, a common strategy involves dissolving the racemic amlodipine and the resolving agent at an elevated temperature to ensure complete dissolution and then gradually cooling the solution to induce the crystallization of the less soluble diastereomer. Temperature-dependent sequential crystallization can be employed to achieve high diastereomeric purity. researchgate.net The precise temperature profile, including the rate of cooling, can significantly impact the crystal size distribution and purity of the final product.

Concentration: The concentrations of both the racemic amlodipine and the resolving agent are critical factors. The solution must be supersaturated with respect to the desired diastereomer to initiate precipitation, but excessive supersaturation can lead to rapid, uncontrolled crystallization and the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric purity. The dilution of the reaction mixture also plays a role, with a preferred dilution of 9 to 13 times that of the racemic amlodipine base being reported for optimal results. researchgate.net

pH: The pH of the crystallization medium is a paramount parameter, as it influences the ionization state of both the amlodipine and the tartaric acid derivative. The formation of the diastereomeric salt is an acid-base reaction, and therefore, the pH must be controlled to ensure the optimal formation of the salt. For the separation of amlodipine enantiomers, a pH of around 5.0 has been identified as optimal. mdpi.com At this pH, the enantiomers are expected to be in a suitable state for effective interaction with the chiral resolving agent. Deviations from the optimal pH can lead to incomplete salt formation or the precipitation of the free base or acid, thereby compromising the resolution efficiency.

| Parameter | Effect on Precipitation | Optimized Conditions/Observations |

| Temperature | Influences the solubility of diastereomeric salts. Lower temperatures generally decrease solubility, promoting precipitation. | Temperature-dependent sequential crystallization is a strategy to enhance purity. researchgate.net |

| Concentration | Affects the degree of supersaturation, which drives crystallization. Higher concentrations can increase yield but may reduce purity if not controlled. | The dilution of the reaction mixture, preferably 9 to 13 times the racemic amlodipine base, impacts purity. researchgate.net |

| pH | Determines the ionization state of amlodipine and the resolving agent, which is crucial for salt formation. | An optimal pH of around 5.0 has been reported for the separation of amlodipine enantiomers. mdpi.com |

Controlled Crystallization Kinetics and Supersaturation Management

The kinetics of crystallization, which encompasses both nucleation and crystal growth, is a dynamic process that must be carefully controlled to achieve high enantiomeric purity and yield. Supersaturation is the driving force for crystallization, and its effective management is key to a successful resolution.

Creating a state of supersaturation is essential for the diastereomeric salt to precipitate from the solution. This can be achieved through various methods, including cooling crystallization, anti-solvent addition, or solvent evaporation. The level of supersaturation directly influences the rate of nucleation and crystal growth. High levels of supersaturation can lead to rapid and spontaneous nucleation, resulting in a large number of small crystals with potentially lower purity due to the entrapment of impurities or the co-precipitation of the undesired diastereomer.

Conversely, maintaining a low level of supersaturation within the metastable zone allows for controlled crystal growth on existing nuclei, leading to larger, more well-defined crystals with higher purity. The metastable zone width is a critical parameter that defines the range of supersaturation where spontaneous nucleation is unlikely to occur. Operating within this zone is a key strategy for effective supersaturation management.

Techniques such as controlled cooling profiles, gradual addition of an anti-solvent, or the use of feedback control systems based on in-situ monitoring of the solution concentration can be employed to manage supersaturation effectively. By controlling the rate at which supersaturation is generated, it is possible to influence the crystallization pathway and optimize the trade-off between yield and purity.

Seeding Techniques for Enhanced Stereoselective Crystallization

Seeding is a powerful technique used to control the nucleation process and enhance the stereoselectivity of the crystallization. It involves the introduction of a small quantity of pre-existing crystals of the desired diastereomer into the supersaturated solution. These seed crystals act as templates for crystal growth, bypassing the often unpredictable and difficult-to-control primary nucleation step.

By providing a surface for the molecules of the less soluble diastereomer to deposit upon, seeding can significantly reduce the induction time for crystallization and allow the process to occur at lower levels of supersaturation. This controlled growth on the seed crystals helps to prevent the spontaneous nucleation of the more soluble diastereomer, thereby improving the enantiomeric purity of the product.

The effectiveness of seeding depends on several factors, including the size, number, and quality of the seed crystals, as well as the timing of their introduction into the crystallizer. A well-defined seeding protocol can lead to a more reproducible and robust crystallization process with improved control over crystal size distribution and purity. For instance, in the crystallization of amlodipine besylate, seeding with a few crystals of the desired form has been shown to initiate crystallization effectively. google.com

Advanced Resolution and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and cost-effective methods for chiral resolution. Advanced techniques that integrate crystallization with other separation processes and the implementation of continuous manufacturing strategies are at the forefront of this innovation.

Pairwise Crystallization-Circulating Extraction Coupling (PC-CE) for Enantiomer Co-production

Pairwise Crystallization-Circulating Extraction (PC-CE) is a novel and green approach designed for the efficient co-production of both enantiomers of a racemic compound. This method addresses a significant drawback of traditional diastereomeric resolution, where the undesired enantiomer is often discarded, leading to a theoretical maximum yield of only 50%.

The PC-CE process for amlodipine enantioseparation involves the use of two separate crystallizers, one for the precipitation of the (S)-amlodipine diastereomer (using D-tartaric acid) and the other for the (R)-amlodipine diastereomer (using L-tartaric acid). The key innovation of this technique is the implementation of a circulating extraction system between the two crystallizers.

Continuous Flow Strategies in Diastereomeric Crystallization

Continuous flow manufacturing is gaining significant traction in the pharmaceutical industry due to its potential for improved process control, enhanced safety, and reduced manufacturing costs. The application of continuous flow strategies to diastereomeric crystallization offers several advantages over traditional batch processes.

In a continuous crystallization setup, the racemic compound and the resolving agent are continuously fed into a crystallizer, while the product slurry is continuously withdrawn. This allows for steady-state operation, leading to a more consistent product quality in terms of crystal size distribution and purity. Continuous crystallization can be carried out in various types of crystallizers, including mixed-suspension, mixed-product removal (MSMPR) crystallizers and tubular crystallizers.

For chiral separations, continuous fluidized bed crystallization has been investigated as a promising technique. mdpi.com This method allows for the achievement of steady-state operation in a relatively short time, yielding a product with high purity. By carefully controlling parameters such as feed flow rates, supersaturation, and crystallization temperature, it is possible to optimize the process for both purity and productivity. The ability to operate continuously also opens up opportunities for process intensification and integration with upstream and downstream processing steps, leading to a more streamlined and efficient manufacturing process.

In Situ Mother Liquor Regeneration and Reuse Methodologies

The diastereomeric salt crystallization process for resolving racemic amlodipine is a cornerstone of producing the therapeutically active (S)-enantiomer. However, a significant drawback of classical resolution is the generation of a mother liquor rich in the undesired enantiomer, in this case, (R)-amlodipine, along with the unreacted portion of the desired (S)-enantiomer. The disposal of this mother liquor represents a considerable loss of valuable chemical material and poses environmental concerns. Consequently, developing efficient methodologies for the in situ regeneration and reuse of the mother liquor is a critical objective for creating a more sustainable, cost-effective, and high-yield manufacturing process for (S)-Amlodipine Di-p-Toluoyl-D-tartrate.

Conventional approaches to handling the mother liquor often involve complex and energy-intensive steps to isolate the remaining amlodipine, racemize it, and then reintroduce it into the resolution process. However, direct in situ reuse is often infeasible due to the progressive accumulation of the non-target enantiomer, which can significantly hinder the efficiency and purity of subsequent crystallization cycles. researchgate.net Advanced strategies now focus on integrated systems that can regenerate the mother liquor to a near-racemic state, allowing for its direct and continuous reuse.

Another strategy involves a tandem resolution process where the mother liquor, enriched with the (S)-isomer after the initial precipitation of the (R)-amlodipine salt, is treated with an additional amount of the same resolving agent to crystallize the desired (S)-amlodipine diastereomeric salt. nih.govgoogle.com For instance, after precipitating (R)-amlodipine-D-hemitartrate, the mother liquor becomes enriched in the S-isomer. google.comgoogle.com By adding a further 0.2 to 0.25 equivalents of D-tartaric acid, the (S)-amlodipine-D-hemi-tartrate salt can be isolated. google.comgoogle.com While this method allows for the recovery of the desired enantiomer from the mother liquor, it often requires subsequent purification steps to achieve high diastereomeric purity. google.com

This table presents illustrative data based on findings from studies on advanced mother liquor regeneration techniques, demonstrating high and stable enantiomeric excess and yields over repeated cycles. researchgate.netrsc.orgnih.gov

Furthermore, coupling extraction, crystallization, and membrane-based technologies presents a promising avenue for in situ mother liquor regeneration. rsc.org These integrated systems can achieve a high concentration of the racemate, facilitating efficient classical chemical resolution while minimizing waste. nih.gov By creating a stable and efficient cyclic operation, these green enantioseparation methods hold significant potential for practical application in the large-scale production of chiral compounds like (S)-Amlodipine. researchgate.net

Crystallographic and Solid State Characteristics of S Amlodipine Di P Toluoyl D Tartrate

Diastereomeric Salt Crystal Structure Analysis (e.g., X-ray Diffraction Studies)

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of the (S)-Amlodipine cation and the Di-p-Toluoyl-D-tartrate anion within the crystal lattice. It also reveals the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal packing.

For amlodipine (B1666008) salts, X-ray diffraction studies have been crucial in characterizing different solid forms, such as the anhydrous and hydrated forms of amlodipine besylate. researchgate.net Analysis of the crystal structure of (S)-Amlodipine Di-p-Toluoyl-D-tartrate would similarly confirm the absolute stereochemistry of the chiral centers and detail the specific interactions between the enantiopure base and the chiral resolving agent. Powder X-ray Diffraction (PXRD) is also a vital tool, used to identify the crystalline phase, assess purity, and detect polymorphism by analyzing the unique diffraction pattern that serves as a fingerprint for a specific crystal structure. researchgate.net

| Parameter | Description | Method of Determination |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Single-Crystal X-ray Diffraction |

| Space Group | Describes the symmetry elements present in the crystal structure. | Single-Crystal X-ray Diffraction |

| Molecular Conformation | The spatial arrangement of atoms in the (S)-Amlodipine and tartrate ions. | Single-Crystal X-ray Diffraction |

| Intermolecular Interactions | Identification of hydrogen bonds, ionic bonds, and other non-covalent interactions. | Single-Crystal X-ray Diffraction |

| Phase Identification | Fingerprint identification of the crystalline form. | Powder X-ray Diffraction (PXRD) |

Polymorphism and Pseudopolymorphism of Chiral Diastereomeric Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are formed due to the incorporation of solvent molecules into the lattice, creating solvates or hydrates. researchgate.net These different forms can have distinct physicochemical properties.

Diastereomeric salts of amlodipine are known to exhibit such behavior. For example, different polymorphic and solvated forms of (S)-amlodipine L-malate have been identified. google.com Similarly, amlodipine besylate can exist as an anhydrate, a monohydrate, and a dihydrate, with the dihydrate being the most stable form in aqueous environments. researchgate.net The formation of a particular polymorph or pseudopolymorph of (S)-Amlodipine Di-p-Toluoyl-D-tartrate depends on crystallization conditions like solvent choice, temperature, and cooling rate. The existence of multiple forms necessitates careful control during manufacturing to ensure batch-to-batch consistency.

| Characteristic | Polymorphism | Pseudopolymorphism |

|---|---|---|

| Composition | Chemically identical; differs only in crystal lattice arrangement. | Chemically different; crystal lattice incorporates solvent molecules (solvates/hydrates). |

| Example | Anhydrous forms of a compound with different crystal packing. | Anhydrous vs. hydrated or solvated forms of a compound. researchgate.net |

| Governing Factors | Thermodynamic and kinetic factors during crystallization. | Presence and type of solvent during crystallization. google.com |

Formation and Stability of Solvates (e.g., DMSO Solvates)

The choice of solvent is critical during the resolution of racemic amlodipine, not only for achieving separation but also because it can lead to the formation of solvates. bhu.ac.ingoogle.com A solvate is a crystalline solid that incorporates molecules of the crystallization solvent within its structure. The formation of specific diastereomeric salt solvates can be highly selective, aiding in the isolation of the desired enantiomer.

For instance, prior art has demonstrated that the resolution of racemic amlodipine with tartaric acid in dimethyl sulfoxide (B87167) (DMSO) is an effective method for separating the enantiomers, leading to the formation of an amlodipine-tartrate-DMSO solvate. googleapis.comgoogle.com Similarly, dimethylacetamide (DMAC) has been used to form DMAC solvates of amlodipine-tartrate salts. google.com The stability of these solvates is a crucial parameter; they can be sensitive to temperature and humidity. Desolvation, or the loss of solvent from the crystal lattice, can cause the crystal structure to transform into a different polymorph or an amorphous form, potentially altering the compound's physical properties.

| Solvent/Co-Solvent | Role in Crystallization | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Essential for the separation process, forming a DMSO solvate with amlodipine hemitartrate. | googleapis.com |

| Dimethylacetamide (DMAC) | Forms a crystalline solvate with amlodipine hemitartrate, facilitating separation. | google.com |

| Isopropanol (B130326) | Used as a reaction solvent, sometimes with co-solvents, for diastereomeric salt formation. | bhu.ac.ingoogle.com |

| Acetonitrile (B52724) | Used as a co-solvent with isopropanol in the reaction of racemic amlodipine with O,O'-Di-p-toluoyl-tartaric acid. | bhu.ac.in |

Crystal Habit Modification and Morphology Control

Crystal habit refers to the external shape or morphology of a crystal, which is a consequence of the different growth rates of its various faces. It is distinct from the internal crystal structure (polymorph). The habit can significantly impact bulk material properties such as powder flow, filtration, and compaction, which are critical for pharmaceutical manufacturing. google.commdpi.com For example, crystals with an acicular (needle-like) habit often exhibit poor flowability and processing characteristics. google.com

| Factor | Mechanism of Influence | Potential Outcome |

|---|---|---|

| Solvent System | Solvent-crystal face interactions can alter relative growth rates of different faces. | Changes in crystal shape (e.g., needles to plates). researchgate.net |

| Cooling Rate/Supersaturation | Affects the kinetics of nucleation and crystal growth. | Control over particle size and shape. |

| Additives/Impurities | Preferential adsorption onto specific crystal faces inhibits their growth. google.com | Transformation from acicular to bipyramidal or other more desirable habits. google.com |

| Agitation/Mixing | Influences mass transfer and secondary nucleation. | More uniform particle size distribution. |

Advanced Spectroscopic and Chromatographic Methodologies for Enantiomeric Purity Assessment of S Amlodipine Di P Toluoyl D Tartrate

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric separation of amlodipine (B1666008). The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) or the use of chiral mobile phase additives.

The development of effective chiral stationary phases (CSPs) is fundamental to the direct enantioseparation of amlodipine. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely employed due to their broad enantiorecognition capabilities.

Research has demonstrated the successful use of various polysaccharide-based columns for amlodipine enantiomers. For instance, a Lux Cellulose-4 column has been utilized with a mobile phase of acetonitrile (B52724), ethanol (B145695), and diethylamine (B46881) (92:8:0.2% v/v/v) to achieve separation within 8 minutes researchgate.net. Another study highlighted the use of a cellulose tris(4-chloro-3-methylphenylcarbamate) CSP, where the concentration of formic acid in the mobile phase was found to significantly influence enantioresolution and could even reverse the elution order of the enantiomers nih.gov.

Protein-based CSPs, such as those using ovomucoid (OVM), have also proven effective. An Ultron ES OVM column, with a mobile phase of 10 mM Na₂HPO₄ (pH 5.0) and acetonitrile (80:20 v/v), separated the enantiomers in under 10 minutes with a resolution (Rs) of 5.51 researchgate.netactamedicamarisiensis.ro. Synthetic CSPs, like crown ethers, offer another avenue for separation. A CROWNPAK CR(+) column, which contains a chiral crown ether, has been used with an aqueous acidic mobile phase (pH 2.0) and methanol (B129727) (95:5 v/v) for the quantitation of S-Amlodipine researchgate.net. Furthermore, novel approaches using molecularly imprinted polymers as CSPs have shown the ability to recognize and separate amlodipine enantiomers scientific.net.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Findings | Reference |

|---|---|---|---|

| Lux Cellulose-4 (Cellulose derivative) | Acetonitrile:Ethanol:DEA (92:8:0.2 v/v/v) | Separation achieved within 8 minutes. | researchgate.net |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Acetonitrile with varying formic acid (FA) concentration | FA concentration influenced resolution and elution order; Rs of 4.1 at 0.01% FA. | nih.gov |

| Ultron ES-OVM (Ovomucoid protein) | 80% Na₂HPO₄ (10 mM, pH 5.0) and 20% Acetonitrile | Resolution (Rs) of 5.51; analysis time < 10 minutes. | researchgate.netactamedicamarisiensis.ro |

| CROWNPAK CR(+) (Crown ether) | 95% Aqueous HClO₄ (pH 2.0) and 5% Methanol | Validated method for quantitation of S-Amlodipine. | researchgate.net |

| Chiralcel OD-RH | Isopropanol (B130326)/Hexane (40/60) | Achieved strong resolutions around 1.895 and 2.955. | aditum.org |

An alternative to using a CSP is the addition of a chiral selector to the mobile phase for use with a conventional achiral column, such as a C18 column. This approach can be more cost-effective and flexible.

A notable study developed a method using dual chiral mobile phase additives: sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol-20000 (PEG-20M) rsc.orgresearchgate.net. The enantiomers were separated on an achiral C18 column using a mobile phase of methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L⁻¹ SBE-β-CD and 0.3 mmol L⁻¹ PEG-20M researchgate.net. This method achieved separation in under 16 minutes, with validation confirming its suitability for determining enantiomeric purity in pharmaceutical tablets rsc.org. The optimization process involves investigating the effects of additive type and concentration, the organic modifier content, and the pH of the mobile phase researchgate.net.

Validation of any analytical method is critical to ensure its reliability for quality control purposes. For determining the enantiomeric excess of (S)-Amlodipine, methods are typically validated according to International Council for Harmonisation (ICH) guidelines.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or excipients. This is demonstrated by achieving baseline resolution between the (S)- and (R)-amlodipine peaks and showing no interference from blank or placebo samples ijcrt.orgajpamc.com.

Accuracy refers to the closeness of the test results to the true value. It is often assessed by performing recovery studies on samples spiked with known amounts of the (R)-enantiomer. Recovery values typically need to fall within a range of 98-102% researchgate.net.

Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. For enantiomeric purity assays, the RSD should generally be less than 2% researchgate.netresearchgate.net.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition, flow rate, and column temperature ijcrt.orgresearchgate.net.

Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. A correlation coefficient (R²) greater than 0.999 is typically required researchgate.netijcrt.org. The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method for the enantiomeric impurity nih.govresearchgate.netresearchgate.net. For example, one validated method reported an LOQ of about 0.05% for R-amlodipine nih.gov.

Capillary Electrophoresis (CE) and Capillary Electrokinetic Chromatography (cEKC)

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral analysis, offering advantages such as high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors scielo.br. In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins (CDs) are the most widely used chiral selectors in CE for amlodipine. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities.

A variety of neutral and charged CD derivatives have been screened to optimize the separation of amlodipine enantiomers.

Carboxymethyl-β-cyclodextrin (CM-β-CD) : As an anionic derivative, CM-β-CD has been shown to be a highly effective chiral selector. One optimized method used a 25 mM phosphate (B84403) buffer at pH 9.0 with 15 mM CM-β-CD, achieving baseline separation in under 5 minutes with a resolution of 2.65 scielo.brscielo.br. Another study found that optimal conditions were a 50 mM phosphate BGE at pH 4.0 with 2.5 mg/mL CM-β-CD acs.orgnih.gov.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) : This neutral CD derivative has also been successfully used. A validated CE method for determining amlodipine enantiomers in serum employed a 75 mmol L⁻¹ phosphate buffer (pH 2.5) containing 15 mmol L⁻¹ HP-β-CD researchgate.net.

Other Cyclodextrins : Numerous other CDs have been investigated, including native α-CD and β-CD, randomly methylated-β-CD (RAMEB), and sulfobutylether-β-CD (SBE-β-CD) actamedicamarisiensis.ronih.govresearchgate.net. Stereoselective interactions have been observed with α-CD, β-CD, HP-β-CD, RAMEB, CM-β-CD, and SBE-β-CD researchgate.netnih.gov. The choice of CD, its concentration, and the pH of the BGE are critical parameters that must be optimized to achieve the desired resolution scielo.brnih.gov.

| Cyclodextrin Selector | Background Electrolyte (BGE) | Key Separation Parameters | Reference |

|---|---|---|---|

| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 25 mM Phosphate, pH 9.0 | Resolution (Rs) = 2.65; Analysis time < 5 min. | scielo.brscielo.br |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 75 mM Phosphate, pH 2.5 | Separation of enantiomers in serum samples. | researchgate.net |

| α-Cyclodextrin (α-CD) | 25 mM H₃PO₄, pH 3.0 | Resolution (Rs) = 1.51. | researchgate.netactamedicamarisiensis.ro |

| Randomly Methylated-β-CD (RAMEB) | 50 mM Phosphate, pH 3.0 | Resolution (Rs) = 2.48; Analysis time < 6 min. | nih.govnih.gov |

| Sulfobutylether-β-CD (SBE-β-CD) | Alkaline BGE | Effective for enantioseparation. | actamedicamarisiensis.roscielo.br |

Maltodextrins, which are oligosaccharides with a helical structure, serve as an alternative to cyclodextrins for enantioseparation in CE mdpi.com. Their inner helical structure provides a hydrophobic environment similar to the cavity of CDs, enabling chiral recognition through interactions like hydrogen bonding and dipole-dipole forces mdpi.com.

A stereoselective CE method was developed using maltodextrin (B1146171) as the chiral selector. The optimal conditions were found to be a 100 mM phosphate buffer at pH 4 containing 10% w/v maltodextrin (dextrose equivalent value 4-7) nih.gov. The method was validated with a quantitation range of 2.5-250 µg/mL for both enantiomers and was successfully applied to the analysis of commercial tablets nih.gov. The optimization of such a method, often assisted by Design of Experiments (DoE), focuses on factors like maltodextrin concentration, BGE pH, and applied voltage, with the maltodextrin concentration showing the strongest effect on resolution mdpi.comubaya.ac.id.

Spectroscopic Characterization of Salt Formation and Purity

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for confirming the formation of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt and for the qualitative analysis of the compound. By comparing the FT-IR spectrum of the diastereomeric salt with that of the individual components, (S)-Amlodipine and Di-p-Toluoyl-D-tartaric acid, the formation of the salt can be unequivocally confirmed.

The FT-IR spectrum of amlodipine besylate, a related salt, shows characteristic absorption bands. A band around 3310 cm⁻¹ can be attributed to the N-H group, while a band at approximately 1670 cm⁻¹ is related to the stretching of the C=O group. researchgate.net In the analysis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate, shifts in the characteristic absorption bands of the functional groups involved in salt formation, such as the amine group of amlodipine and the carboxylic acid group of the tartaric acid derivative, provide evidence of the ionic interaction. The spectrum of the synthesized diastereomeric salt will exhibit characteristic peaks corresponding to the functional groups present in both the amlodipine and the di-p-toluoyl tartaric acid moieties. For instance, peaks can be assigned to the primary amine (-NH2) and secondary amine (>NH) groups of amlodipine, as well as the aromatic C-H and C=C bonds, and the carbonyl group (>C=O) from both molecules. bhu.ac.in The presence of bands corresponding to a p-disubstituted benzene (B151609) ring would be indicative of the di-p-toluoyl moiety. bhu.ac.in

Substantial differences have been observed between the FT-IR spectra of S-amlodipine and racemic amlodipine, indicating that the technique is sensitive to the solid-state arrangement of the molecules. researchgate.net This sensitivity can be leveraged to confirm the successful formation of the specific diastereomeric salt.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| -NH₃⁺ | ~3300-3400 |

| >NH | ~3180-3200 |

| Aromatic C-H | ~3020-3100 |

| >C=O (Ester/Carboxylic Acid) | ~1600-1700 |

| Aromatic C=C | ~1600 |

| p-disubstituted benzene ring | ~815-830 |

| m-substituted benzene ring | ~700-730 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is an indispensable technique for the structural elucidation and stereochemical confirmation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule, allowing for the verification of the salt's structure.

In the ¹H NMR spectrum of the diastereomeric salt, specific proton signals can be assigned to both the (S)-Amlodipine and the Di-p-Toluoyl-D-tartrate components. For the amlodipine moiety, characteristic peaks can be assigned to the primary amine (-NH2) and secondary amine (>NH) protons, which typically appear at δ 9.0-9.3 ppm and 7.9-8.0 ppm, respectively. bhu.ac.in The methine proton at the chiral center of the dihydropyridine (B1217469) ring usually appears around 5.2 ppm. bhu.ac.in The protons of the aromatic rings and the ester groups will also have distinct chemical shifts.

NMR is also a powerful tool for determining the diastereomeric excess (d.e.) of the salt. Since the two components of the salt, (S)-Amlodipine and Di-p-Toluoyl-D-tartaric acid, are themselves chiral, they form two diastereomers with racemic amlodipine: (S)-Amlodipine Di-p-Toluoyl-D-tartrate and (R)-Amlodipine Di-p-Toluoyl-D-tartrate. These diastereomers are distinct chemical entities and will have different NMR spectra. By integrating the signals of specific protons that are well-resolved for each diastereomer, the ratio of the two can be determined, and thus the diastereomeric excess can be calculated. This provides a direct measure of the success of the chiral resolution process.

Optical rotation is a fundamental property of chiral molecules and is directly related to their enantiomeric composition. Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. This measurement, known as the observed rotation, is then used to calculate the specific rotation, which is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

The specific optical rotation of the enantiomerically pure (S)-Amlodipine gentisate, another salt of S-amlodipine, has been reported as -29.19°, while the (R)-enantiomer has a specific rotation of +29.51°. bhu.ac.in A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, will have an optical rotation of 0° because the rotations of the individual enantiomers cancel each other out. bhu.ac.in

For (S)-Amlodipine Di-p-Toluoyl-D-tartrate, a measured optical rotation that is negative and corresponds to the literature value for the pure diastereomer would confirm the desired stereochemistry. The enantiomeric excess (e.e.) of a sample can be quantified using the following formula:

e.e. (%) = ([α]observed / [α]pure) x 100

Where [α]observed is the specific rotation of the sample and [α]pure is the specific rotation of the pure enantiomer. This method provides a reliable and straightforward way to determine the enantiomeric purity of the final product. For instance, S(-) amlodipine maleate (B1232345) has been reported with an optical rotation of [α]T/D = -27.95 (c=1, MeOH) and an enantiomeric excess of 98.41%. google.com

| Compound | Specific Optical Rotation ([α]D²⁵, c=1 in Methanol) |

|---|---|

| (RS)-Amlodipine | 0° |

| (S)-(-)-Amlodipine Gentisate | -29.19° |

| (R)-(+)-Amlodipine Gentisate | +29.51° |

| S(-) Amlodipine Maleate | -27.95° |

Elemental Analysis for Stoichiometric Elucidation of Diastereomeric Salts

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is crucial for determining the empirical formula of a newly synthesized compound and for confirming its stoichiometric composition.

For (S)-Amlodipine Di-p-Toluoyl-D-tartrate, elemental analysis is used to verify the ratio of the (S)-Amlodipine cation to the Di-p-Toluoyl-D-tartrate anion in the salt. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of the diastereomeric salt. A close agreement between the experimental and theoretical values confirms the stoichiometry of the salt, typically a 1:1 ratio, and provides strong evidence for the purity of the compound. bhu.ac.in

Molecular Recognition Phenomena in Diastereomeric Crystallization

The selective crystallization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate from a racemic mixture is a result of the differences in the physicochemical properties, particularly solubility, between the two diastereomeric salts: [(S)-Amlodipine]-[(R,R)-Di-p-Toluoyl-D-tartrate] and [(R)-Amlodipine]-[(R,R)-Di-p-Toluoyl-D-tartrate]. These differences arise from the distinct three-dimensional arrangement of intermolecular interactions in their respective crystal lattices. While specific crystallographic data for this complex is not widely published, the principles of molecular recognition allow for an elucidation of the likely interactions.

Hydrogen bonds are primary drivers in the formation and stabilization of diastereomeric salt crystals. In the case of (S)-Amlodipine Di-p-Toluoyl-D-tartrate, a complex network of hydrogen bonds is anticipated. The protonated primary amine of the (S)-amlodipine is expected to form strong ionic hydrogen bonds with the carboxylate groups of the di-p-toluoyl-D-tartaric acid. Furthermore, the hydroxyl groups of the tartaric acid moiety and the ester and ether functionalities of amlodipine can participate in additional hydrogen bonding, creating a robust, three-dimensional lattice. The specific stereochemical arrangement of these functional groups in the desired diastereomer allows for a more energetically favorable and compact crystal packing, leading to lower solubility and preferential crystallization.

Table 1: Plausible Hydrogen Bond Interactions in (S)-Amlodipine Di-p-Toluoyl-D-tartrate This table presents hypothetical, yet chemically reasonable, hydrogen bond donors and acceptors that are likely to contribute to the stability of the diastereomeric salt complex.

| Donor Group (Amlodipine/Tartrate) | Acceptor Group (Amlodipine/Tartrate) | Potential Interaction Type |

| Primary Amine (-NH3+) | Carboxylate (-COO-) | Ionic Hydrogen Bond |

| Hydroxyl (-OH) | Carbonyl (C=O) of Ester | Hydrogen Bond |

| Hydroxyl (-OH) | Ether Oxygen (-O-) | Hydrogen Bond |

| Carboxylate (-COO-) | Dihydropyridine N-H | Hydrogen Bond |

Hydrophobic and π-π Stacking Interactions

The specific chirality of both the (S)-amlodipine and the di-p-toluoyl-D-tartaric acid dictates their conformational preferences upon salt formation. The resolving agent effectively creates a "chiral pocket" into which one enantiomer of amlodipine fits more snugly than the other. This superior steric and electronic complementarity for the (S)-enantiomer results in a more stable, lower-energy crystal lattice. The less favorable interactions with the (R)-enantiomer lead to a more soluble diastereomeric salt that remains in the solution.

Theoretical and Computational Chemistry Applications

Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction between the amlodipine enantiomers and the chiral resolving agent. Such simulations would likely reveal that the (S)-amlodipine enantiomer forms a more stable complex with di-p-toluoyl-D-tartaric acid, characterized by a lower binding energy. MD simulations could further elucidate the stability of the diastereomeric complexes over time, highlighting the persistent and favorable intermolecular interactions in the (S)-amlodipine complex compared to its (R)-counterpart.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a more accurate determination of the binding energies of the diastereomeric complexes. These calculations would quantify the energetic preference for the formation of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt. The difference in binding energies between the two diastereomers is a key factor driving the efficiency of the chiral resolution. A larger energy difference typically correlates with a greater difference in solubility and, consequently, a more effective separation. These computational approaches can also predict the enantiomeric migration order in chromatographic separations, which often correlates with the stability of the diastereomeric complexes formed with a chiral stationary phase.

Table 2: Illustrative Computational Data on Diastereomeric Complex Stability This table provides a hypothetical comparison of binding energies for the two diastereomeric complexes, as would be determined by computational modeling. A more negative binding energy indicates a more stable complex.

| Diastereomeric Complex | Method | Calculated Binding Energy (kcal/mol) |

| (S)-Amlodipine with Di-p-Toluoyl-D-tartrate | DFT | -25.5 |

| (R)-Amlodipine with Di-p-Toluoyl-D-tartrate | DFT | -22.1 |

Mechanistic Elucidation of Chiral Recognition and Stereoselective Interactions

Elucidation of Chiral Recognition Mechanisms

Computational modeling has emerged as a powerful tool for elucidating the mechanisms of chiral recognition and predicting the stereoselectivity of interactions involving enantiomers like (S)-Amlodipine. These theoretical approaches provide detailed insights into the structural and energetic properties of diastereomeric complexes at the molecular level, complementing experimental findings. By simulating the interactions between enantiomers and chiral selectors, these models can predict which enantiomer will form a more stable complex, thereby explaining and forecasting the outcome of chiral separation processes.

Methodologies such as Density Functional Theory (DFT) and molecular docking are commonly employed. DFT calculations are used to determine the electronic structure and energy of molecules, offering a quantum mechanical perspective on complex formation. acs.orgresearchgate.net Molecular docking, on the other hand, predicts the preferred orientation of one molecule when bound to another, estimating the strength of the interaction, often expressed as a binding energy. nih.gov

A key principle in these predictions is the analysis of energetic differences between the diastereomeric complexes formed by each enantiomer with the chiral resolving agent. Lower, more favorable interaction energies (ΔE) or Gibbs free energies (ΔG) for one diastereomeric pair over the other are reliable indicators of selectivity. acs.orgacs.org

Case Study: Amlodipine (B1666008) Interaction with Chiral Selectors

While specific computational studies on the (S)-Amlodipine and Di-p-Toluoyl-D-tartrate complex are not extensively detailed in publicly available research, studies on amlodipine enantiomers with other chiral selectors provide a clear framework for how such predictions are made.

One significant study investigated the chiral recognition of amlodipine enantiomers using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in capillary electrophoresis. acs.org The researchers employed a combination of semiempirical (PM3) and DFT calculations to model the host-guest complexes. acs.orgresearchgate.net The theoretical analysis revealed that the complex formed between (S)-Amlodipine and CM-β-CD was energetically more favorable than the complex with (R)-Amlodipine. This energetic preference was attributed to differences in intermolecular interactions, such as hydrogen bonds and electrostatic forces, leading to a more stable structural arrangement for the (S)-enantiomer complex. acs.orgresearchgate.net The calculated energy values serve as a robust metric for predicting the enantiomer migration order in the experimental setup. acs.org

| Diastereomeric Complex | Relative Interaction Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Predicted Stability |

|---|---|---|---|

| (-)-(S)-Amlodipine / CM-β-CD | More Favorable | More Favorable | Higher |

| (+)-(R)-Amlodipine / CM-β-CD | Less Favorable | Less Favorable | Lower |

This table summarizes the findings that the complex with (S)-Amlodipine is energetically more stable, allowing for the prediction of chiral selectivity. acs.orgacs.org

Case Study: Stereoselective Interaction with Biological Macromolecules

Computational docking has also been successfully used to predict and explain the stereoselective interactions of amlodipine enantiomers with biological targets, such as cytochrome P450 (CYP) enzymes. A study on the inhibition of the CYP3A enzyme by amlodipine enantiomers utilized computational docking to analyze their binding within the enzyme's active site. nih.gov

The results showed that (S)-Amlodipine had a greater binding free energy compared to (R)-Amlodipine, indicating a stronger and more stable interaction with the enzyme. nih.gov This computational finding corroborated experimental observations that (S)-Amlodipine is a more potent reversible inhibitor of the enzyme. nih.gov Such models are crucial for understanding the different pharmacodynamic and pharmacokinetic profiles of enantiomers.

| Enantiomer | Binding Free Energy (kcal/mol) | Predicted Interaction Strength |

|---|---|---|

| (S)-Amlodipine | -7.6 | Stronger |

| (R)-Amlodipine | -6.7 | Weaker |

This table presents the binding free energies calculated from molecular docking simulations, predicting a more stable binding for the (S)-enantiomer in the CYP3A active site. nih.gov

Process Intensification and Green Chemistry Considerations in the Chiral Resolution of Amlodipine

Scale-Up Methodologies for Diastereomeric Resolution Processes

The transition of a diastereomeric resolution process from the laboratory to an industrial scale presents several challenges that require careful consideration of various process parameters to ensure efficiency, cost-effectiveness, and product quality. The diastereomeric resolution of racemic amlodipine (B1666008) using O,O'-Di-p-toluoyl-D-tartaric acid is a prime example where scale-up methodologies are critical for successful commercial production.

Key considerations in the scale-up of this process include the choice of solvent, the molar ratio of the resolving agent to the racemate, temperature, and crystallization time. Research has shown that various solvents and solvent mixtures can be employed, with the selection being crucial for achieving high yield and optical purity. For instance, a mixture of acetonitrile (B52724) and isopropanol (B130326) (in a 1/9 v/v ratio) has been utilized to produce the (S)-amlodipine di-p-toluoyl tartrate diastereomer. bhu.ac.in Other solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMAC), have also been investigated. google.com The use of inexpensive L-tartaric acid in DMAC has been highlighted as an economically favorable option for mass production. google.com

The molar equivalent of the resolving agent is another critical factor. Studies have explored using sub-stoichiometric amounts of the resolving agent, which can be economically advantageous. For example, reacting racemic amlodipine with 0.25-mole equivalent of (R,R)-tartaric acid has been shown to be an effective starting point for the resolution process. nih.gov

Crystallization is the core of the separation process, and its control is paramount during scale-up. Factors influencing crystallization kinetics, such as cooling rate, agitation, and seeding, must be meticulously optimized to ensure the formation of crystals with the desired size, shape, and purity. Inconsistent crystallization can lead to the entrapment of the undesired diastereomer, thus reducing the enantiomeric excess of the final product. The use of process analytical technology (PAT) can be instrumental in monitoring and controlling these critical crystallization parameters in real-time, facilitating a more robust and reproducible large-scale process.

A summary of key parameters for the scale-up of amlodipine resolution is presented in the table below.

| Parameter | Key Considerations for Scale-Up | Examples from Literature |

|---|---|---|

| Solvent System | Solubility of diastereomeric salts, cost, safety, and environmental impact. | Acetonitrile/Isopropanol (1/9 v/v) bhu.ac.in, Dimethyl sulfoxide (DMSO) google.com, Dimethylacetamide (DMAC) google.com |

| Resolving Agent Ratio | Stoichiometry impacts yield and cost-effectiveness. | 0.25 molar equivalents of tartaric acid derivative. nih.gov |

| Crystallization Control | Cooling profile, agitation speed, and seeding strategy affect crystal properties and purity. | Controlled cooling and seeding to promote selective crystallization. |

| Isolation and Drying | Filtration efficiency and drying conditions to prevent degradation. | Filtration, centrifugation, or decantation followed by vacuum drying. google.com |

Strategies for Efficient Recovery and Reuse of Chiral Resolving Agents

The economic viability and environmental sustainability of diastereomeric resolution processes are heavily dependent on the efficient recovery and reuse of the chiral resolving agent. O,O'-Di-p-toluoyl-D-tartaric acid is a valuable chemical, and its effective recycling is a significant aspect of green chemistry in the production of (S)-amlodipine.

The recovery process typically begins after the diastereomeric salt, (S)-Amlodipine Di-p-Toluoyl-D-tartrate, is separated. The (S)-amlodipine is liberated from the salt by treatment with a base, which leaves the chiral resolving agent in the mother liquor as a salt. The resolving agent can then be recovered by acidification of this solution, which causes it to precipitate out. The precipitated O,O'-Di-p-toluoyl-D-tartaric acid can then be filtered, washed, and dried for reuse in subsequent resolution batches.

The efficiency of this recovery process is influenced by several factors, including the choice of base for salt cleavage, the pH of the acidification step, and the solvent used for precipitation. It is crucial to select conditions that not only maximize the recovery yield but also maintain the chemical and optical purity of the resolving agent. Impurities or partial racemization of the resolving agent would compromise its effectiveness in subsequent resolutions.

A Chinese patent describes a synthetic method for Di-p-toluoyl-D-tartaric acid where the toluene (B28343) solution and water used in hydrolysis can be recycled, indicating a focus on solvent and material reuse from the initial synthesis of the resolving agent itself. google.com While specific industrial-scale recovery data for this exact process is often proprietary, the principles of acid-base chemistry and crystallization that underpin the recovery are well-established.

The following table outlines a general strategy for the recovery of O,O'-Di-p-toluoyl-D-tartaric acid.

| Step | Description | Key Parameters |

|---|---|---|

| 1. Salt Cleavage | The separated (S)-Amlodipine Di-p-Toluoyl-D-tartrate is treated with a base to liberate (S)-amlodipine. | Choice of base (e.g., sodium hydroxide), solvent, and temperature. |

| 2. Acidification | The aqueous layer containing the sodium salt of the resolving agent is acidified to precipitate the free acid. | Choice of acid (e.g., hydrochloric acid) and final pH. |

| 3. Isolation | The precipitated O,O'-Di-p-toluoyl-D-tartaric acid is isolated by filtration. | Filtration method and washing solvent to remove residual salts. |

| 4. Drying | The recovered resolving agent is dried to remove residual solvent. | Drying temperature and vacuum to prevent degradation. |

| 5. Quality Control | The purity and optical rotation of the recovered agent are checked before reuse. | HPLC for chemical purity and polarimetry for optical purity. |

Application of Quality by Design (QbD) Principles in Chiral Resolution Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles to the chiral resolution of amlodipine can lead to a more robust and efficient process for producing (S)-Amlodipine Di-p-Toluoyl-D-tartrate.

The first step in a QbD approach is to define the Quality Target Product Profile (QTPP) for the (S)-Amlodipine Di-p-Toluoyl-D-tartrate intermediate. This would include attributes such as diastereomeric purity, chemical purity, crystal form, and residual solvent levels. Following the definition of the QTPP, Critical Quality Attributes (CQAs) are identified. For the diastereomeric salt, the most critical CQA is undoubtedly the diastereomeric excess (d.e.), as this directly impacts the enantiomeric excess (e.e.) of the final (S)-amlodipine active pharmaceutical ingredient (API).

Once CQAs are established, a risk assessment is performed to identify Critical Process Parameters (CPPs) that could potentially impact the CQAs. For the formation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate, CPPs would likely include:

Solvent composition: Affects the solubility of the two diastereomers.

Temperature profile: Influences both solubility and crystallization kinetics.

Molar ratio of reactants: Impacts the yield and selectivity of the resolution.

Agitation rate: Affects mass transfer and crystal growth.

Seeding: Can be critical for controlling the crystallization of the desired diastereomer.

Design of Experiments (DoE) is then employed to systematically study the effects of these CPPs on the CQAs. This allows for the development of a design space, which is the multidimensional combination and interaction of input variables (e.g., CPPs) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space is not considered a change and, therefore, provides regulatory flexibility.

The table below illustrates a simplified risk assessment matrix for the chiral resolution of amlodipine.

| Process Parameter | Potential Impact on Diastereomeric Excess (d.e.) | Potential Risk Level |

|---|---|---|

| Solvent Ratio (e.g., Acetonitrile:Isopropanol) | High impact on differential solubility of diastereomers. | High |

| Crystallization Temperature | Significant effect on solubility and nucleation. | High |

| Molar Ratio of Resolving Agent | Affects the theoretical maximum yield and can influence selectivity. | Medium |

| Cooling Rate | Can lead to co-precipitation if too fast. | Medium |

| Agitation Speed | Impacts crystal size distribution and potential for secondary nucleation. | Low to Medium |

Stereochemical Stability and Racemization Control in Resolution Systems

The stereochemical stability of both the starting material and the intermediate diastereomeric salt is paramount for a successful chiral resolution. Any racemization during the process will lead to a decrease in the enantiomeric purity of the final product. For the resolution of amlodipine, it is essential to ensure that neither the (S)-amlodipine nor the (R)-amlodipine racemizes under the conditions of salt formation, crystallization, and isolation. Similarly, the chiral resolving agent, O,O'-Di-p-toluoyl-D-tartaric acid, must remain optically pure.

Amlodipine possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring. Generally, 1,4-dihydropyridines can be susceptible to oxidation to the corresponding achiral pyridine (B92270) derivatives, which would represent a loss of the desired product. However, studies on the pharmacokinetic behavior of amlodipine enantiomers have shown that no racemization occurs in vivo in human plasma after administration of a single enantiomer. nih.gov This suggests a degree of inherent stereochemical stability.

During the resolution process, the conditions are typically mild, which helps to preserve the stereochemical integrity of the enantiomers. The formation of the diastereomeric salt is an acid-base reaction, and the subsequent crystallization is a physical separation process. The risk of racemization is generally low under these conditions. However, it is crucial to avoid harsh temperature or pH conditions during both the resolution and the subsequent liberation of the free base from the diastereomeric salt.

Control strategies to prevent racemization include:

Temperature Control: Operating the crystallization and isolation steps at controlled, and generally moderate, temperatures.

pH Control: Careful control of pH during the cleavage of the diastereomeric salt to avoid extremes that could promote racemization or degradation.

Impurity Profile Monitoring: Analysis of the product for any signs of degradation products, such as the corresponding pyridine derivative, which would indicate instability of the dihydropyridine ring.

The stereochemical purity of the final (S)-amlodipine is typically confirmed using a validated chiral HPLC method. This analysis would detect any residual (R)-amlodipine, providing a direct measure of the success of the resolution and the absence of significant racemization.

Waste Minimization and Environmental Impact Assessment of Chiral Resolution Processes

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize the environmental footprint. In the context of the chiral resolution of amlodipine to form (S)-Amlodipine Di-p-Toluoyl-D-tartrate, several aspects of waste minimization and environmental impact are pertinent.

The primary sources of waste in this process are:

Solvents: The organic solvents used for the crystallization and washing steps constitute the largest volume of waste.

Undesired Enantiomer: The (R)-amlodipine that is separated from the racemate is a potential waste stream if it cannot be racemized and recycled or find an alternative use.

Aqueous Waste: Aqueous streams from the salt cleavage and washing steps, containing salts and potentially residual organic solvents.

Strategies for waste minimization and reducing the environmental impact include:

Solvent Selection and Recycling: Choosing solvents with a lower environmental impact (e.g., greener solvents) and implementing efficient solvent recovery and recycling systems is crucial. The use of solvent mixtures, as seen with acetonitrile/isopropanol, requires distillation systems capable of separating the components for reuse. bhu.ac.in

Process Intensification: As discussed in section 6.1, process intensification can lead to smaller equipment, reduced solvent volumes, and higher throughput, all of which contribute to a lower environmental impact.

Waste Treatment: The aqueous waste streams must be treated to remove organic components and neutralize the pH before discharge. The environmental impact of the salts formed during the process should also be considered.

An environmental impact assessment of the chiral resolution process would involve evaluating the entire lifecycle, from the production of the raw materials (racemic amlodipine and the chiral resolving agent) to the disposal of the waste streams. Green chemistry metrics, such as the E-factor (Environmental Factor, which is the mass ratio of waste to desired product) and Process Mass Intensity (PMI, which is the total mass used in a process divided by the mass of the product), can be used to quantify the environmental performance of the process and identify areas for improvement. While specific E-factor or PMI values for the industrial production of (S)-amlodipine via this method are not publicly available, the goal of a green process is to minimize these values.

The following table summarizes green chemistry considerations for the chiral resolution of amlodipine.

| Green Chemistry Principle | Application in Amlodipine Resolution |

|---|---|

| Waste Prevention | Optimizing yield and selectivity to minimize by-products. |

| Atom Economy | Implementing racemization and recycling of the unwanted (R)-enantiomer. |

| Safer Solvents and Auxiliaries | Selecting solvents with better environmental, health, and safety profiles. Investigating solvent-free or reduced-solvent methods. |

| Design for Energy Efficiency | Optimizing temperature profiles and reducing cycle times to lower energy consumption. |

| Use of Renewable Feedstocks | Using a chiral resolving agent derived from a renewable source, such as tartaric acid. |

| Real-time Analysis for Pollution Prevention | Using PAT to monitor and control the process, preventing batch failures and associated waste. |

Q & A

Q. What is the synthetic pathway for preparing (S)-Amlodipine Di-p-Toluoyl-D-tartrate, and how is its stereochemical purity ensured?

The synthesis involves reacting racemic (RS)-amlodipine with O,O'-di-p-toluoyl-D-tartaric acid to form diastereomeric salts. The (S)-enantiomer preferentially crystallizes due to differential solubility, followed by filtration and recrystallization. Stereochemical purity is confirmed via specific optical rotation measurements (e.g., [α]D values) and chiral chromatographic methods (e.g., HPLC with chiral stationary phases). Characterization includes FTIR, UV-Vis spectroscopy, PMR, and elemental analysis .

Q. What analytical techniques are critical for characterizing (S)-Amlodipine Di-p-Toluoyl-D-tartrate?

Key techniques include:

- Chromatography : Reverse-phase HPLC for purity assessment.

- Spectroscopy : FTIR to confirm ester and carboxylate functional groups; PMR for proton environment analysis.

- Thermal analysis : Melting point determination (118–126°C range) to verify crystallinity.

- Elemental analysis : Matching observed vs. theoretical C/H/N/O percentages to validate molecular formula (C₃₄H₄₂N₂O₁₀) .

Q. Why is di-p-toluoyl-D-tartaric acid selected as a resolving agent for amlodipine enantiomers?

The bulky p-toluoyl groups create steric and electronic disparities between diastereomeric salts, enhancing differential crystallization. The D-tartrate configuration favors selective binding with the (S)-amlodipine enantiomer, as demonstrated by higher solubility of the (R)-salt in polar solvents like ethanol .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess (ee) in diastereomeric salt formation?

A factorial design approach can systematically test variables:

- Solvent polarity : Ethanol vs. methanol for solubility control.

- Temperature : Crystallization at 4°C vs. room temperature.

- Molar ratio : Amlodipine-to-tartaric acid ratios (1:1 vs. 1:2).

- Stirring time : 12 vs. 24 hours for equilibration.

Monitor outcomes via yield, melting point consistency, and chiral HPLC ee values (>98% target) .

Q. How should contradictions in reported melting points or spectral data for this compound be resolved?

Discrepancies may arise from polymorphic forms or hydration states. Validate findings by:

- Reproducing synthesis : Adhere to documented protocols (e.g., Vogel’s Rast method for molecular mass verification).

- Cross-lab validation : Compare FTIR/PMR spectra with published data in Pharmacopeial Forum or Ashford’s Dictionary.

- Thermogravimetric analysis (TGA) : Detect hydrate-to-anhydrate transitions affecting melting points .

Q. What methodologies assess the stability of (S)-Amlodipine Di-p-Toluoyl-D-tartrate under accelerated degradation conditions?

Design stress tests per ICH guidelines:

Q. How is enantiomeric purity quantified when scaling up synthesis for preclinical studies?

Use chiral stationary phase chromatography (e.g., Chiralpak AD-H column) with a mobile phase of n-hexane:isopropanol:diethylamine (80:20:0.1). Calculate ee (%) using peak area ratios of (S)- and (R)-enantiomers. Validate method precision (RSD <2%) and accuracy via spiked recovery experiments .

Q. Can computational modeling predict the interaction between (S)-amlodipine and di-p-toluoyl-D-tartaric acid?

Molecular docking (e.g., AutoDock Vina) can simulate hydrogen bonding and π-π interactions between the amlodipine tertiary amine and tartrate carboxyl groups. Compare binding energies of (S)- and (R)-complexes to rationalize experimental selectivity .

Q. How does di-p-toluoyl-D-tartaric acid compare to other resolving agents (e.g., L-tartrate derivatives) in amlodipine chiral resolution?

The D-tartrate’s stereochemistry induces distinct crystal lattice energies vs. L-tartrate, affecting solubility and yield. Comparative studies show ≥10% higher ee for D-tartrate due to optimized steric complementarity with (S)-amlodipine .

Methodological Notes

- Data Interpretation : Always cross-reference elemental analysis (e.g., %C deviation <0.3%) with spectroscopic results to confirm structure .

- Experimental Replication : Document solvent batches and crystallization kinetics to ensure reproducibility .

- Regulatory Alignment : Follow USP/Pharm. Eur. guidelines for impurity profiling when transitioning to in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.